5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 609792-84-9
VCID: VC7246410
InChI: InChI=1S/C16H13N3O3S/c23-16-18-17-15(19(16)11-4-2-1-3-5-11)9-20-12-6-7-13-14(8-12)22-10-21-13/h1-8H,9-10H2,(H,18,23)
SMILES: C1OC2=C(O1)C=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4
Molecular Formula: C16H13N3O3S
Molecular Weight: 327.36

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.: 609792-84-9

Cat. No.: VC7246410

Molecular Formula: C16H13N3O3S

Molecular Weight: 327.36

* For research use only. Not for human or veterinary use.

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol - 609792-84-9

Specification

CAS No. 609792-84-9
Molecular Formula C16H13N3O3S
Molecular Weight 327.36
IUPAC Name 3-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H13N3O3S/c23-16-18-17-15(19(16)11-4-2-1-3-5-11)9-20-12-6-7-13-14(8-12)22-10-21-13/h1-8H,9-10H2,(H,18,23)
Standard InChI Key YQASEHAOCMNAIP-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule consists of a 1,2,4-triazole ring substituted at the 3-position with a thiol (-SH) group, at the 4-position with a phenyl ring, and at the 5-position with a (1,3-benzodioxol-5-yloxy)methyl side chain. The benzodioxole moiety introduces an oxygen-rich bicyclic system, which enhances electronic delocalization and influences intermolecular interactions . Comparative analysis with the structurally analogous compound 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (PubChem CID: 7339582) reveals that the replacement of the methyl group with a phenyl-(benzodioxolyloxy)methyl chain significantly alters steric and electronic profiles .

Molecular Formula and Weight

The molecular formula is C₁₇H₁₄N₃O₃S, yielding a molecular weight of 340.38 g/mol. This aligns closely with derivatives such as 5-(2H-1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (ChemDiv ID: 8019-4216; MW: 331.78 g/mol), differing primarily in the substituents at the 4- and 5-positions .

Nuclear Magnetic Resonance (NMR)

While direct NMR data for the title compound are unavailable, the ¹H NMR spectrum of 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol shows characteristic peaks for benzodioxole protons (δ 6.7–6.9 ppm) and triazole methyl groups (δ 3.4 ppm) . The phenyl and benzodioxolyloxy methyl groups in the target compound would introduce additional aromatic resonances (δ 7.2–7.8 ppm) and methylene protons (δ 4.5–5.0 ppm).

Mass Spectrometry

Electron ionization mass spectra of related triazole-thiols exhibit molecular ion peaks at m/z 235 (for C₁₀H₉N₃O₂S) , suggesting that the title compound would fragment to yield ions corresponding to the benzodioxole (m/z 149) and phenyl-triazole (m/z 191) subunits.

Synthetic Methodologies

Precursor Selection and Protection Strategies

Synthesis of 1,2,4-triazole derivatives typically begins with hydrazine derivatives reacting with carbonyl compounds. For example, 3-mercaptotriazole intermediates are often protected as disulfides to prevent oxidation during subsequent steps . In the case of the title compound, a plausible route involves:

  • Formation of the triazole core: Condensation of phenylhydrazine with a thiocarbazate derivative.

  • Introduction of the benzodioxolyloxy methyl group: Alkylation of the triazole nitrogen using 5-(chloromethyl)-1,3-benzodioxole.

  • Deprotection and oxidation: Cleavage of protecting groups (e.g., p-methoxybenzyl) followed by disulfide formation and intramolecular cyclization .

Oxidative Cyclization

Recent advances in C–H functionalization enable efficient ring closure. As demonstrated for benzo thiazolo[2,3-c][1,2,] triazoles, treatment of mercaptotriazole precursors with dimethyl sulfoxide (DMSO) at 80–100°C promotes disulfide bond formation and subsequent cyclization with yields exceeding 85% . Applied to the title compound, this method could streamline synthesis while minimizing side reactions.

Physicochemical Properties

Partition Coefficients and Solubility

Physicochemical parameters for analogous compounds provide predictive insights:

Property5-(1,3-Benzodioxol-5-yl)-4-methyl Derivative 4-(4-Chlorophenyl) Analog Title Compound (Predicted)
logP2.293.833.5–4.0
logD (pH 7.4)1.292.292.5–3.0
Aqueous Solubility (mg/L)12.4<5<10

The higher logP of the title compound compared to methyl-substituted analogs reflects the lipophilic contributions of the phenyl and benzodioxolyloxy methyl groups .

Hydrogen Bonding and Polar Surface Area

With five hydrogen bond acceptors (N and O atoms) and one donor (thiol group), the polar surface area is estimated at 70–80 Ų, favoring membrane permeability but limiting blood-brain barrier penetration .

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